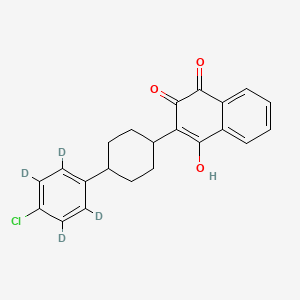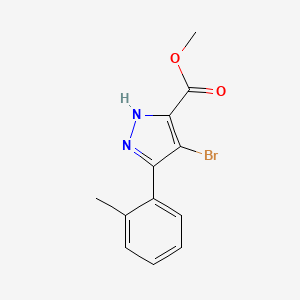![molecular formula C10H9ClN2OS B1462017 3-Chloro-4-[(4-méthyl-1,3-thiazol-2-yl)oxy]aniline CAS No. 1094461-21-8](/img/structure/B1462017.png)
3-Chloro-4-[(4-méthyl-1,3-thiazol-2-yl)oxy]aniline
Vue d'ensemble
Description
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is an organic compound that features a chloro-substituted aniline moiety linked to a thiazole ring via an ether linkage
Applications De Recherche Scientifique
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mécanisme D'action
Target of Action
Compounds with a thiazole ring, like the one present in this compound, have been found to exhibit a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a white solid that melts near room temperature . This suggests that its action, efficacy, and stability could be influenced by factors such as temperature and light exposure.
Analyse Biochimique
Biochemical Properties
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline may have antioxidant properties, potentially reducing oxidative damage in cells .
Cellular Effects
The effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation results in increased expression of genes involved in detoxification and antioxidant defense .
Molecular Mechanism
At the molecular level, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, inhibiting or activating their function. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition reduces the production of pro-inflammatory mediators, highlighting its potential anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can lead to adaptive cellular responses, such as increased expression of stress response proteins .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. These findings suggest a narrow therapeutic window for the safe use of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline .
Metabolic Pathways
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. For instance, some metabolites may inhibit glycolysis, leading to altered energy production in cells .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with appropriate reagents under controlled conditions.
Etherification: The next step involves the etherification of the thiazole derivative with 3-chloro-4-hydroxyaniline.
Industrial Production Methods
Industrial production of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the aniline ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline: Similar structure but with a different substitution pattern on the aniline ring.
3-Bromo-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline: Bromine instead of chlorine as the halogen substituent.
3-Chloro-4-[(4-ethyl-1,3-thiazol-2-yl)oxy]aniline: Ethyl group instead of methyl on the thiazole ring.
Uniqueness
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Propriétés
IUPAC Name |
3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMKQCJSMVJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


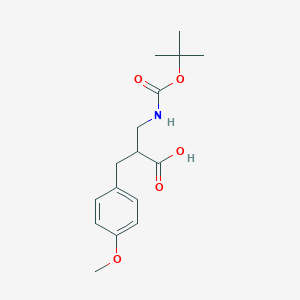

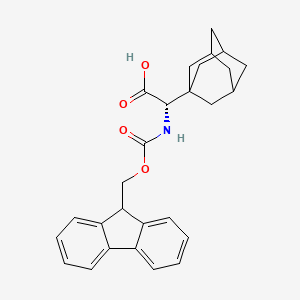

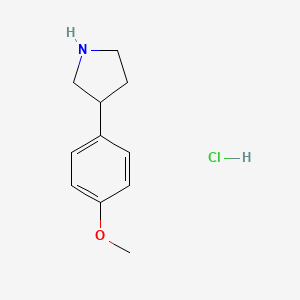
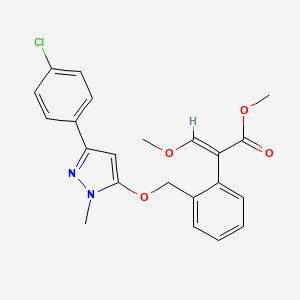
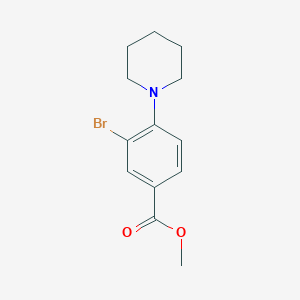
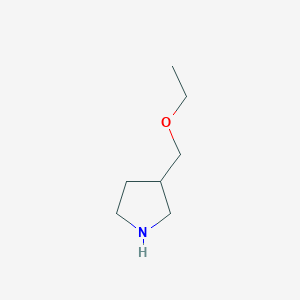
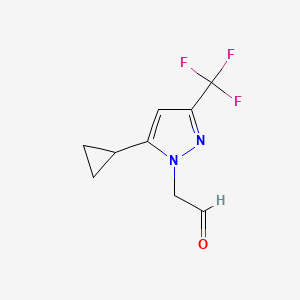
![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)
